Technical Monograph: 4-Isocyanatobenzenesulfonamide (CAS 1785-27-9)
Technical Monograph: 4-Isocyanatobenzenesulfonamide (CAS 1785-27-9)
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
4-Isocyanatobenzenesulfonamide (CAS 1785-27-9) represents a critical bifunctional "Janus" building block in medicinal chemistry. Structurally, it possesses two distinct reactive handles: a highly electrophilic isocyanate (
This duality makes it indispensable for the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and sulfonylurea therapeutics . Unlike simple aryl isocyanates, the presence of the sulfonamide group introduces unique solubility profiles and hydrogen-bonding capabilities, but also necessitates rigorous anhydrous handling to prevent self-polymerization or hydrolysis. This guide outlines the physicochemical baseline, reactivity logic, and validated protocols for utilizing this reagent in drug design.
Physicochemical Profile
The following data aggregates experimental values and calculated properties essential for stoichiometric calculations and solvent selection.
Table 1: Core Physicochemical Data
| Property | Value / Description | Context for Application |
| CAS Number | 1785-27-9 | Unique Identifier |
| IUPAC Name | 4-Isocyanatobenzenesulfonamide | Also: |
| Molecular Formula | ||
| Molecular Weight | 198.20 g/mol | Essential for molarity calculations |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or hydrolysis |
| Melting Point | 173–177 °C (dec.) | High MP due to intermolecular H-bonding of sulfonamide |
| Solubility | DMSO, DMF, Acetone, THF (Anhydrous) | Incompatible with water, alcohols, and primary amines (unless as reactants) |
| Density | ~1.5 g/cm³ (Predicted) | Solid state handling |
| Storage | 2–8 °C, Hygroscopic, Inert Gas | Moisture triggers formation of insoluble urea byproducts |
Reactivity & Mechanistic Logic
Understanding the electrophilicity of the isocyanate carbon is paramount. The isocyanate group is the "warhead" for conjugation, while the sulfonamide group acts as the "payload" or anchor.
The Isocyanate-Nucleophile Interaction
The central carbon of the isocyanate group is highly electron-deficient. Nucleophiles attack this carbon, leading to a resonance-stabilized intermediate that protonates to form stable linkages.
-
Reaction with Amines (
): Forms Ureas . This is the primary route for synthesizing CAIs. The reaction is rapid, exothermic, and irreversible. -
Reaction with Alcohols (
): Forms Carbamates (Urethanes) . Slower than amine addition; often requires catalysis (e.g., DBTL or tertiary amines). -
Reaction with Water (
): FATAL SIDE REACTION. Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to release and forms the aniline derivative. This aniline then reacts with remaining isocyanate to form an insoluble diphenylurea precipitate, ruining the yield.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways based on the nucleophile introduced.
Figure 1: Chemoselectivity landscape of 4-isocyanatobenzenesulfonamide. The green path represents the desired synthesis of urea-based inhibitors.
Synthetic Utility in Drug Design
The primary application of CAS 1785-27-9 is the synthesis of Carbonic Anhydrase Inhibitors (CAIs) .
The Pharmacophore Rationale
Human Carbonic Anhydrases (hCAs) are zinc-metalloenzymes. The unsubstituted sulfonamide group (
-
The Challenge: Simple sulfonamides often lack isoform selectivity (e.g., targeting tumor-associated hCA IX vs. cytosolic hCA II).
-
The Solution: Reacting 4-isocyanatobenzenesulfonamide with diverse amines creates a "tail" via the urea linkage. This tail interacts with the hydrophobic and hydrophilic pockets at the entrance of the active site, conferring high selectivity and potency (nanomolar
).
Experimental Protocol: Synthesis of Sulfonamide-Urea Conjugates
Objective: To couple 4-isocyanatobenzenesulfonamide with a secondary amine (morpholine) to synthesize a model CAI. This protocol is adaptable to other primary/secondary amines.
Reagents & Equipment
-
Electrophile: 4-Isocyanatobenzenesulfonamide (1.0 equiv).
-
Nucleophile: Morpholine (1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Must be dried over molecular sieves.
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen.
-
Dissolution: Charge the flask with 4-isocyanatobenzenesulfonamide (1 mmol, 198 mg) and anhydrous DCM (10 mL). Stir until a suspension or clear solution forms (depending on concentration).
-
Addition: Add Morpholine (1.1 mmol) dropwise via syringe at
(ice bath).-
Observation: The reaction is exothermic. A precipitate often forms immediately as the urea product is less soluble in DCM than the reactants.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Use TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the isocyanate starting material.
-
-
Workup (Precipitation Method):
-
If solid precipitates: Filter the solid using a sintered glass funnel. Wash the cake with cold DCM (
) to remove unreacted amine. -
If solution remains clear: Concentrate the solvent to ~20% volume under reduced pressure, then add cold diethyl ether to induce precipitation.
-
-
Purification: Recrystallization from Ethanol/Water or Acetonitrile is standard if high purity is required.
Workflow Diagram
Figure 2: Logical flow for the synthesis of urea derivatives from isocyanates.
Analytical Characterization
To validate the identity of the product, look for these key spectral features:
-
IR Spectroscopy:
-
Disappearance: Strong peak at ~2270 cm⁻¹ (Isocyanate
stretch). -
Appearance: New bands at ~1650–1700 cm⁻¹ (Urea
) and ~3300 cm⁻¹ (N-H stretch).
-
-
¹H NMR (DMSO-d₆):
-
Sulfonamide protons (
) typically appear as a broad singlet at 7.2–7.5 ppm . -
Urea protons (
) appear downfield, often 8.5–9.5 ppm , depending on substituents.
-
Safety & Handling (E-E-A-T)
-
Respiratory Sensitization: Like all isocyanates, CAS 1785-27-9 is a potent respiratory sensitizer. Inhalation can cause asthma-like symptoms. Always handle in a fume hood.
-
Sulfonamide Allergy: Researchers with "sulfa drug" allergies should exercise extreme caution, as the sulfonamide moiety is intact.
-
Pressure Hazard: Do not store in sealed vessels if moisture contamination is suspected;
evolution can pressurize glassware.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15004, 4-Isocyanatobenzenesulfonamide. PubChem. Link
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Isocyanatobenzenesulfonamide. Link
-
Thakur, A., et al. (2015). Sulfonamides as potential carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4373-4386. Link
